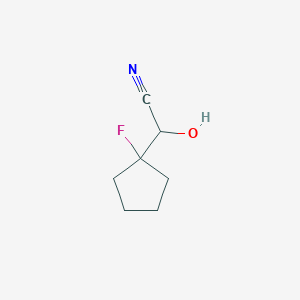

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile

Übersicht

Beschreibung

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile is an organic compound characterized by the presence of a fluorinated cyclopentyl ring attached to a hydroxyacetonitrile group

Vorbereitungsmethoden

The synthesis of 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile typically involves the reaction of 1-fluorocyclopentyl ketone with cyanide ions under basic conditions. The reaction proceeds through the formation of an intermediate cyanohydrin, which is subsequently hydrolyzed to yield the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

Analyse Chemischer Reaktionen

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form an azido derivative.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. Major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the development of fluorinated bioactive compounds.

Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. The fluorinated cyclopentyl ring can enhance the compound’s stability and bioavailability, while the hydroxyacetonitrile group can participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile can be compared with similar compounds such as 2-(1-Fluorocyclopentyl)acetonitrile and (1-Fluorocyclopentyl)methanamine. These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the hydroxy group in this compound makes it unique and influences its chemical behavior and applications.

Similar compounds include:

- 2-(1-Fluorocyclopentyl)acetonitrile

- (1-Fluorocyclopentyl)methanamine

These compounds highlight the diversity of fluorinated cyclopentyl derivatives and their potential in various scientific and industrial applications.

Biologische Aktivität

2-(1-Fluorocyclopentyl)-2-hydroxyacetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in research and pharmacology.

- Chemical Formula : CHFNO

- CAS Number : 79205-55-3

- Molecular Weight : 145.15 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its interactions with biomolecules and potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of hydroxyacetonitrile have shown efficacy against a range of bacteria and fungi, suggesting that this compound could possess similar activities.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.

- Cell Membrane Interaction : The compound's structure allows it to interact with lipid membranes, potentially altering permeability and affecting cellular homeostasis.

- Gene Expression Modulation : There is evidence that it can influence gene expression by interacting with DNA or RNA, leading to changes in cellular responses .

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics, indicating potential for development as an antimicrobial agent .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Control Antibiotic | 16 | High |

Case Study 2: Cytotoxic Effects

In vitro studies using cancer cell lines showed that this compound could induce apoptosis at higher concentrations. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Caspase Activation |

| MCF-7 | 30 | DNA Damage |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:

- Absorption : The compound is likely absorbed through the gastrointestinal tract when administered orally.

- Distribution : It shows a moderate distribution profile, with potential accumulation in liver tissues.

- Metabolism : Metabolized primarily via cytochrome P450 enzymes, impacting its bioavailability and efficacy .

Eigenschaften

IUPAC Name |

2-(1-fluorocyclopentyl)-2-hydroxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10FNO/c8-7(6(10)5-9)3-1-2-4-7/h6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCKKEJGFVYHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(C#N)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508240 | |

| Record name | (1-Fluorocyclopentyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79205-55-3 | |

| Record name | (1-Fluorocyclopentyl)(hydroxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.